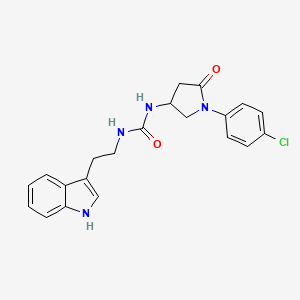

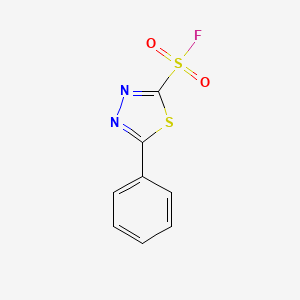

5-Phenyl-1,3,4-thiadiazole-2-sulfonyl fluoride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Phenyl-1,3,4-thiadiazole-2-sulfonyl fluoride is a chemical compound with the molecular formula C8H5FN2O2S2. It is a member of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science .

Mechanism of Action

Target of Action

The primary target of 5-Phenyl-1,3,4-thiadiazole-2-sulfonyl fluoride is the Src Homology 2 Domain-Containing Protein Tyrosine Phosphatase 1 (SHP1) . SHP1 is a convergent node for oncogenic cell-signaling cascades and represents a potential target for drug development in cancer treatment .

Mode of Action

This compound interacts with SHP1, inhibiting its activity. The representative compound 5b exhibited SHP1 inhibitory activity with an IC50 of (1.33±0.16) μmol/L . It exhibited about 2-fold selectivity for SHP1 over SHP2, and had no detectable activity against PTP1B and TCPTP .

Biochemical Pathways

The inhibition of SHP1 by this compound affects the oncogenic cell-signaling cascades . .

Result of Action

The inhibition of SHP1 by this compound can potentially disrupt the oncogenic cell-signaling cascades . This disruption could lead to the prevention of cancer cell proliferation, offering a novel scaffold to develop new SHP1 inhibitors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-1,3,4-thiadiazole-2-sulfonyl fluoride typically involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . This reaction yields the desired thiadiazole derivative, which can be further purified and characterized using techniques such as UV, FT-IR, 13C-NMR, and 1H-NMR .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned reaction conditions. The process may be optimized for yield and purity through the use of advanced purification techniques and reaction monitoring.

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-1,3,4-thiadiazole-2-sulfonyl fluoride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The thiadiazole ring can participate in redox reactions, leading to the formation of different oxidation states.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include triethylamine, hydrazonoyl chloride, and methyl hydrazinecarbodithioate . Reaction conditions often involve the use of solvents such as ethanol and the application of heat to facilitate the reactions .

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various sulfonyl derivatives, while oxidation and reduction reactions can produce different thiadiazole oxidation states .

Scientific Research Applications

5-Phenyl-1,3,4-thiadiazole-2-sulfonyl fluoride has a wide range of scientific research applications, including:

Medicinal Chemistry: It serves as a scaffold for the development of new drugs, particularly as inhibitors of specific enzymes such as SHP1.

Biological Research: The compound exhibits antimicrobial activity and is used in the study of bacterial and fungal infections.

Materials Science: Thiadiazole derivatives are explored for their potential use in the development of new materials with unique electronic and optical properties.

Comparison with Similar Compounds

Similar Compounds

- 5-Phenyl-1,3,4-thiadiazole-2-sulfonyl chloride

- 5-Phenyl-1,3,4-thiadiazole-2-sulfonyl bromide

- 5-Phenyl-1,3,4-thiadiazole-2-sulfonyl iodide

Uniqueness

5-Phenyl-1,3,4-thiadiazole-2-sulfonyl fluoride is unique due to its specific sulfonyl fluoride group, which imparts distinct reactivity and biological activity compared to its chloride, bromide, and iodide counterparts . This uniqueness makes it a valuable compound for the development of new therapeutic agents and materials with specialized properties.

Properties

IUPAC Name |

5-phenyl-1,3,4-thiadiazole-2-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O2S2/c9-15(12,13)8-11-10-7(14-8)6-4-2-1-3-5-6/h1-5H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZGLSNILSROFCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(S2)S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-methoxy-1-{[(9-methyl-9H-purin-6-yl)amino]methyl}-1,2,3,4-tetrahydronaphthalen-1-ol](/img/structure/B2444998.png)

![[4-(Trifluoromethyl)phenyl] cyanate](/img/structure/B2445001.png)

![N-(2-(diethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2445004.png)

![methyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate](/img/structure/B2445006.png)

![4h,5h,6h,7h-[1,3]oxazolo[4,5-c]pyridin-4-one](/img/structure/B2445015.png)